molecular formula C11H9NO4 B13789605 2-(4-Hydroxy-6-methyl-2-oxopyran-3-carbonyl)cyclopropane-1-carbonitrile

2-(4-Hydroxy-6-methyl-2-oxopyran-3-carbonyl)cyclopropane-1-carbonitrile

Katalognummer: B13789605
Molekulargewicht: 219.19 g/mol
InChI-Schlüssel: ANKCHSKPPFGGTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Hydroxy-6-methyl-2-oxopyran-3-carbonyl)cyclopropane-1-carbonitrile is a complex organic compound that features a cyclopropane ring attached to a pyrone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-6-methyl-2-oxopyran-3-carbonyl)cyclopropane-1-carbonitrile can be achieved through multicomponent reactions. One such method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one under specific conditions . The reaction is typically carried out in a solvent such as methanol, with the temperature and reaction time carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification methods such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Hydroxy-6-methyl-2-oxopyran-3-carbonyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-(4-Hydroxy-6-methyl-2-oxopyran-3-carbonyl)cyclopropane-1-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Hydroxy-6-methyl-2-oxopyran-3-carbonyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxy-6-methyl-2-pyrone: Shares the pyrone moiety but lacks the cyclopropane ring.

    Cyclopropane-1-carbonitrile: Contains the cyclopropane ring but lacks the pyrone moiety.

Uniqueness

2-(4-Hydroxy-6-methyl-2-oxopyran-3-carbonyl)cyclopropane-1-carbonitrile is unique due to the combination of the pyrone and cyclopropane structures. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Eigenschaften

Molekularformel

C11H9NO4

Molekulargewicht

219.19 g/mol

IUPAC-Name

2-(4-hydroxy-6-methyl-2-oxopyran-3-carbonyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H9NO4/c1-5-2-8(13)9(11(15)16-5)10(14)7-3-6(7)4-12/h2,6-7,13H,3H2,1H3

InChI-Schlüssel

ANKCHSKPPFGGTR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=O)O1)C(=O)C2CC2C#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.